molecular formula C21H25N3O2 B2826609 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea CAS No. 1203391-84-7

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea

Cat. No.: B2826609
CAS No.: 1203391-84-7
M. Wt: 351.45
InChI Key: QRRMDBLRXLCDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea (CAS 1203391-84-7) is a chemical compound with the molecular formula C21H25N3O2 and a molecular weight of 351.4 g/mol . This urea derivative is built around a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. The compound features a specific substitution pattern with an isobutyryl group and a p-tolylurea moiety, which may be of significant interest in early-stage drug discovery and pharmacological research. Scientists can explore this molecule as a key intermediate or a structural core for developing novel therapeutic agents. Its structure suggests potential for application in hit-to-lead optimization campaigns and as a tool compound in biochemical probing. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-8-11-18(13-19(16)24)23-21(26)22-17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRMDBLRXLCDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Isobutyrylation: The tetrahydroquinoline intermediate is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine.

    Urea Formation: The final step involves the reaction of the isobutyrylated tetrahydroquinoline with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrahydroquinoline and aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea depends on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Disrupting Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea with structurally or functionally related compounds, focusing on substituent effects, biological activity, and synthetic accessibility.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity/Application Reference
This compound (Target) Isobutyryl, p-tolyl ~381.4 (estimated) N/A N/A Not explicitly reported
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea (Compound 8) 2-Oxo, p-tolyl 282.0 [M + H]+ 255–256 (dec.) 85 Carbonic anhydrase inhibitor
1-(4-(Dimethylamino)phenyl)-3-(p-tolyl)urea Dimethylamino, p-tolyl ~269.3 (estimated) N/A N/A Acid-responsive film component
1-(Phenyl(tosyl)methyl)-3-(p-tolyl)urea (S13) Tosyl, phenyl, p-tolyl ~422.5 (estimated) N/A 88 Chiral phosphorus compound synthesis
1-(5-((Fluconazole-based)thiadiazol-2-yl)-3-(p-tolyl)urea (Compound 8e) Thiadiazol-thio, p-tolyl ~522.6 (estimated) 145–150 60 Antifungal (Fluconazole derivative)
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea Isobutyryl, thiophen-methyl ~387.5 (estimated) N/A N/A Safety data available (handling guidelines)

Key Observations

Compound 8e (fluconazole-based) demonstrates that thiadiazol-thio substituents confer antifungal activity, whereas the target’s p-tolyl and isobutyryl groups may prioritize different biological targets (e.g., enzyme inhibition) .

Synthetic Accessibility :

  • High yields (>85%) are achievable in urea derivatives with simple substituents (e.g., Compound 8 , S13 ). However, bulkier groups (e.g., thiadiazol-thio in Compound 8e ) reduce yields to 60% , suggesting synthetic challenges for complex analogs.

Applications :

  • The p-tolyl moiety is recurrent in urea derivatives (e.g., Compound 8 , S13 , acid-responsive film compound ), indicating its versatility in hydrophobic interactions. The target’s isobutyryl group may position it for applications in enzyme inhibition or receptor binding, akin to carbonic anhydrase inhibitors .

Safety and Handling :

  • While safety data for the target compound are absent, 1-(1-Isobutyryl...thiophen-2-ylmethyl)urea includes handling guidelines (e.g., P201: "Use前取得专用说明"), suggesting similar precautions apply to structurally related ureas.

Research Findings and Implications

  • The target’s isobutyryl group may alter this interaction, warranting enzymatic assays to evaluate efficacy.
  • Antifungal Activity: Fluconazole-based ureas (Compound 8e ) highlight the importance of heterocyclic substituents for antifungal action.

Biological Activity

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroquinoline moiety linked to a p-tolylurea group. The structural formula can be represented as follows:

C19H27N3O3\text{C}_{19}\text{H}_{27}\text{N}_{3}\text{O}_{3}

This unique structure is believed to contribute significantly to its biological properties.

Biological Activity

Antitumor Activity
Preliminary studies indicate that compounds with tetrahydroquinoline structures exhibit notable antitumor properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others. The mechanism typically involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Antimicrobial Properties
Research has highlighted the antimicrobial potential of tetrahydroquinoline derivatives. The presence of functional groups such as the isobutyryl moiety may enhance their interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies have demonstrated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity: The urea group may interact with enzymes involved in metabolic pathways critical for tumor growth and microbial survival.
  • Modulation of Signaling Pathways: Similar compounds have been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell proliferation and survival.

Case Studies

StudyFindings
Antitumor Efficacy A study demonstrated that tetrahydroquinoline derivatives inhibited the growth of A549 cells with an IC50 value in the low micromolar range.
Antimicrobial Activity Another investigation revealed that compounds similar to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea?

The synthesis typically involves coupling an isocyanate derivative with an amine-containing tetrahydroquinoline precursor. A common approach includes:

  • Reacting 1-isobutyryl-7-amino-1,2,3,4-tetrahydroquinoline with p-tolyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) .
  • Temperature control (0–25°C) to minimize side reactions, with reaction monitoring via TLC or HPLC .
  • Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .

Q. How is the structural integrity of the compound validated post-synthesis?

Key characterization methods include:

  • 1H/13C NMR : Confirms the presence of the urea moiety (–NH–CO–NH–) through characteristic peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 155–160 ppm (carbonyl carbon) .
  • IR Spectroscopy : Urea C=O stretching vibrations at ~1640–1680 cm⁻¹ .
  • X-ray Crystallography : Resolves conformational details of the tetrahydroquinoline ring and substituent orientations .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility due to lipophilic isobutyryl and p-tolyl groups; DMSO or ethanol are preferred solvents for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres to prolong shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Mechanochemical Synthesis : Ball milling reduces reaction time (2–4 hours) and improves atom economy by eliminating solvents, achieving yields >85% .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation and suppress dimerization .
  • Flow Chemistry : Enables precise control of reagent mixing and temperature, enhancing reproducibility for scale-up .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 for kinase inhibition) .
  • Metabolic Stability Profiling : Compare hepatic microsome degradation rates to account for variability in pharmacokinetic data .
  • Molecular Dynamics Simulations : Model binding interactions with targets (e.g., RET kinase) to reconcile discrepancies in inhibitory potency .

Q. How can structural modifications enhance target selectivity?

  • QSAR Analysis : Correlate substituent electronegativity (e.g., p-tolyl vs. fluorophenyl) with binding affinity to identify optimal pharmacophores .
  • Isosteric Replacements : Replace the isobutyryl group with a sulfonamide to improve hydrogen-bonding interactions with catalytic lysine residues in kinases .
  • Stereochemical Tweaks : Introduce chiral centers in the tetrahydroquinoline ring to modulate enantioselective binding .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinase domains) to identify key binding motifs .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (Kₐ, Kd) for mechanistic validation .
  • Transcriptomic Profiling : RNA-seq analysis of treated cells reveals downstream pathways affected (e.g., apoptosis, cell cycle arrest) .

Key Considerations for Experimental Design

  • Control Groups : Include structurally analogous urea derivatives to isolate the isobutyryl group’s contribution to activity .
  • Statistical Rigor : Use ≥3 biological replicates with ANOVA for significance testing .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies if transitioning to preclinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.